molecular formula C11H12ClNO B6304707 cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl CAS No. 2177263-48-6

cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl

Cat. No.: B6304707
CAS No.: 2177263-48-6
M. Wt: 209.67 g/mol
InChI Key: XFZRGDHLZABMFP-IYPAPVHQSA-N
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Description

cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride: is a chemical compound with a complex structure that includes a fused indene and pyrrolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor under acidic or basic conditions to form the indene-pyrrolidine core. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • trans-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride
  • cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one
  • trans-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one

Uniqueness

cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to its similar compounds.

Properties

IUPAC Name

(3aR,8bR)-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrrol-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11;/h1-4,9-10,12H,5-6H2;1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZRGDHLZABMFP-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)C3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)C(=O)C3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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